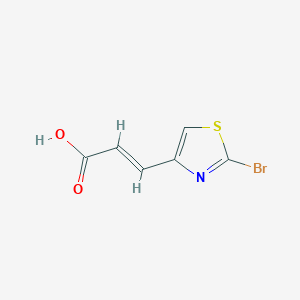
4-Isocyanatoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanatoquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N The isocyanate group (-N=C=O) attached to the fourth position of the quinoline ring gives rise to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatoquinoline can be achieved through several methods. One common approach involves the reaction of 4-aminoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C₉H₆NH₂N} + \text{COCl₂} \rightarrow \text{C₉H₆NCO} + 2\text{HCl} ]
Another method involves the use of 4-chloroquinoline, which is reacted with sodium azide (NaN₃) to form 4-azidoquinoline. This intermediate is then treated with triphenylphosphine (PPh₃) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-quinolinecarbamic acid.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React with this compound to form carbamates.
Water: Hydrolyzes this compound to form 4-quinolinecarbamic acid.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
4-Quinolinecarbamic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-Isocyanatoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Materials Science: It is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Isocyanatoquinoline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its use in the development of enzyme inhibitors and receptor ligands. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
4-Aminoquinoline: A precursor in the synthesis of 4-Isocyanatoquinoline.
4-Chloroquinoline: Another precursor used in alternative synthetic routes.
4-Quinolinecarbamic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it valuable in various fields, including medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H6N2O |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4-isocyanatoquinoline |
InChI |
InChI=1S/C10H6N2O/c13-7-12-10-5-6-11-9-4-2-1-3-8(9)10/h1-6H |
Clave InChI |
BVZUQJFBJMDQHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)





